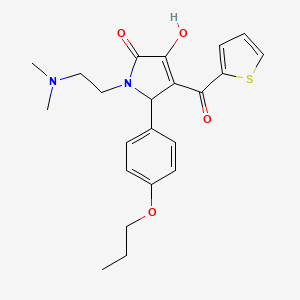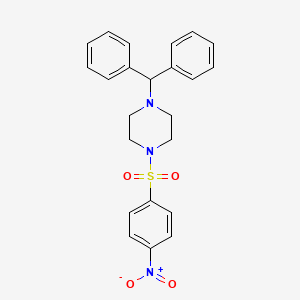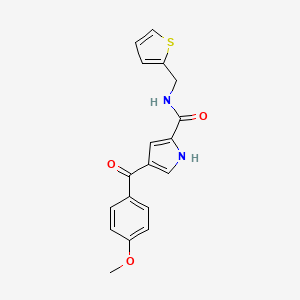
1-(3,4-Dimethyl-phenyl)-4-(4-isopropyl-benzenesulfonyl)-piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethyl-phenyl)-4-(4-isopropyl-benzenesulfonyl)-piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound, also known as DSP-4, is a piperazine derivative that has been studied for its pharmacological properties, including its mechanism of action and biochemical and physiological effects.
作用机制
The mechanism of action of 1-(3,4-Dimethyl-phenyl)-4-(4-isopropyl-benzenesulfonyl)-piperazine is related to its ability to selectively deplete noradrenergic neurons in the brain. Noradrenergic neurons are involved in a variety of physiological processes, including the regulation of mood, attention, and arousal. By depleting these neurons, 1-(3,4-Dimethyl-phenyl)-4-(4-isopropyl-benzenesulfonyl)-piperazine may alter these processes, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(3,4-Dimethyl-phenyl)-4-(4-isopropyl-benzenesulfonyl)-piperazine can have a variety of biochemical and physiological effects. These effects include changes in neurotransmitter levels, alterations in gene expression, and changes in behavior. 1-(3,4-Dimethyl-phenyl)-4-(4-isopropyl-benzenesulfonyl)-piperazine has also been shown to have an impact on immune function, with studies suggesting that it may modulate the inflammatory response.
实验室实验的优点和局限性
One advantage of 1-(3,4-Dimethyl-phenyl)-4-(4-isopropyl-benzenesulfonyl)-piperazine is its selectivity for noradrenergic neurons, which allows for targeted depletion of these cells. This selectivity also minimizes the potential for off-target effects. However, one limitation of 1-(3,4-Dimethyl-phenyl)-4-(4-isopropyl-benzenesulfonyl)-piperazine is its potential toxicity, which can limit its use in certain applications.
未来方向
There are several potential future directions for research on 1-(3,4-Dimethyl-phenyl)-4-(4-isopropyl-benzenesulfonyl)-piperazine. One area of interest is in the development of new therapies for neurodegenerative diseases. Another area of research is in the study of the immune-modulating effects of 1-(3,4-Dimethyl-phenyl)-4-(4-isopropyl-benzenesulfonyl)-piperazine, which may have implications for the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(3,4-Dimethyl-phenyl)-4-(4-isopropyl-benzenesulfonyl)-piperazine, as well as its potential limitations and toxicities.
合成方法
The synthesis of 1-(3,4-Dimethyl-phenyl)-4-(4-isopropyl-benzenesulfonyl)-piperazine is a complex process that involves several steps. One of the most common methods for synthesizing 1-(3,4-Dimethyl-phenyl)-4-(4-isopropyl-benzenesulfonyl)-piperazine is through the reaction of 3,4-dimethylphenylhydrazine with 4-isopropylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with piperazine to yield 1-(3,4-Dimethyl-phenyl)-4-(4-isopropyl-benzenesulfonyl)-piperazine.
科学研究应用
1-(3,4-Dimethyl-phenyl)-4-(4-isopropyl-benzenesulfonyl)-piperazine has been the subject of extensive scientific research due to its potential therapeutic applications. One area of research that has shown promise is in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Studies have shown that 1-(3,4-Dimethyl-phenyl)-4-(4-isopropyl-benzenesulfonyl)-piperazine can selectively deplete noradrenergic neurons in the brain, which has been linked to the pathogenesis of these diseases.
属性
IUPAC Name |
1-(3,4-dimethylphenyl)-4-(4-propan-2-ylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-16(2)19-6-9-21(10-7-19)26(24,25)23-13-11-22(12-14-23)20-8-5-17(3)18(4)15-20/h5-10,15-16H,11-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZATWOKCPIYDQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethyl-phenyl)-4-(4-isopropyl-benzenesulfonyl)-piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2655999.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B2656001.png)
![2,2,3,3,4,4-Hexafluoro-5-{[2-(methoxycarbonyl)-3-thienyl]amino}-5-oxopentanoic acid](/img/structure/B2656002.png)

![1-(4-Butoxyphenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea](/img/structure/B2656008.png)


![N-[(1-Morpholin-4-ylcyclohexyl)methyl]benzamide](/img/structure/B2656012.png)


![4-(3-fluorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2656017.png)
![2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2656018.png)
